Arginase Inhibition: NG-Hydroxy-L-arginine is a Uniquely Potent Inhibitor Among Arginine Analogs
In a comparative study of eight L-arginine analogs, only NG-hydroxy-L-arginine (NOHA) demonstrated strong inhibition of purified rat liver arginase. NOHA was found to be a competitive inhibitor with a Ki of 42 µM [1]. This Ki is 20- to 40-fold lower than the KM (1-1.7 mM) for its natural substrate, L-arginine, highlighting its superior binding affinity [1]. None of the other tested analogs, including L-arginine itself, NG-methyl-L-arginine (L-NMMA), and NG-nitro-L-arginine, showed significant inhibitory activity in this assay [1].
| Evidence Dimension | Arginase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 42 µM |
| Comparator Or Baseline | L-arginine (KM = 1-1.7 mM); other 7 arginine analogs (no significant inhibition) |
| Quantified Difference | 20-40 fold lower Ki than KM of L-arginine; uniquely potent among analogs |
| Conditions | Purified rat liver arginase enzyme assay; 10 µM L-arginine; at least five inhibitor concentrations |
Why This Matters
This demonstrates that NOHA is not just another analog; it is the only one in its class that acts as a potent, physiological arginase inhibitor, making it essential for studies on arginase-dependent NO regulation.
- [1] Daghigh F, Fukuto JM, Ash DE. Inhibition of rat liver arginase by an intermediate in NO biosynthesis, NG-hydroxy-L-arginine: implications for the regulation of nitric oxide biosynthesis by arginase. Biochem Biophys Res Commun. 1994 Jul 15;202(1):174-80. View Source
